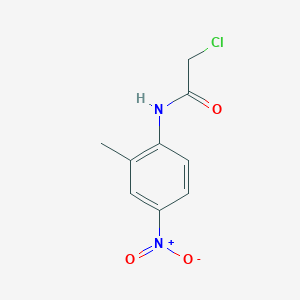2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
CAS No.: 83473-10-3
Cat. No.: VC7820697
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83473-10-3 |
|---|---|
| Molecular Formula | C9H9ClN2O3 |
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C9H9ClN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) |
| Standard InChI Key | SWSWELOJKQQJGV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl |
| Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide, reflects its substitution pattern: a chloroacetyl group () is bonded to the nitrogen of a 2-methyl-4-nitroaniline moiety. The phenyl ring’s electron-withdrawing nitro group () at the para position and the electron-donating methyl group () at the ortho position create a distinct electronic landscape, impacting its solubility, stability, and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Empirical Formula | |
| Molecular Weight | 227.5 g/mol |
| IUPAC Name | 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide |
| CAS Registry Number | Not explicitly listed in sources |
Physicochemical Properties
The compound’s properties are inferred from structurally similar acetamides and nitroaromatics :
Table 2: Estimated Physical Properties
The nitro group enhances polarity, increasing the compound’s melting point compared to non-nitrated analogs (e.g., 2-chloro-N-(2-methylphenyl)acetamide, m.p. 111–112 °C) . Storage under inert gas (e.g., nitrogen) is recommended to prevent oxidative degradation .
Chemical Reactivity and Stability
The nitro group renders the compound susceptible to reduction reactions. Under catalytic hydrogenation or treatment with iron in acidic media, the nitro group may be reduced to an amine, forming 2-chloro-N-(2-methyl-4-aminophenyl)acetamide . This reactivity is exploited in pharmaceutical synthesis, where nitro intermediates are converted to bioactive amines .
The chloroacetyl moiety is reactive toward nucleophiles, enabling further functionalization. For example, substitution reactions with thiols or amines can yield thioether or secondary amide derivatives, respectively .
| Hazard Statement | Precautionary Measures |
|---|---|
| Acute toxicity (oral) | Avoid ingestion; use PPE |
| Skin irritation | Wear gloves and protective clothing |
| Environmental toxicity | Prevent release into waterways |
Safety data sheets for similar nitroaromatic acetamides recommend handling in well-ventilated areas, using chemical-resistant gloves, and adhering to strict waste disposal protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume